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Compound of Interest

5-Bromo-N-methoxy-N, 3-
Compound Name:

dimethylpicolinamide
CAS No.: 1224604-14-1
Cat. No.: B577815

Get Quote

Advanced Characterization, Synthesis, and
Synthetic Utility[1][2]
Part 1: Executive Summary & Molecular Identity

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) is a specialized
pyridine-based building block utilized in high-value medicinal chemistry campaigns.[1][2]
Functionally, it is a Weinreb amide, a class of compounds designed to serve as stable acyl
equivalents.[3]

Unlike standard esters or acid chlorides, this molecule allows for the controlled synthesis of
ketones without the risk of over-addition (formation of tertiary alcohols) when reacted with
Grignard or organolithium reagents.[3] Its structural core features a 5-bromo handle, enabling
orthogonal functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura),
making it a dual-purpose scaffold for fragment-based drug discovery (FBDD).[1][3]

Physicochemical Specifications
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The following data represents the core specification profile for researchers validating the
identity of this intermediate.

Parameter Specification
CAS Number 1224604-14-1
5-Bromo-N-methoxy-N,3-dimethylpyridine-2-
IUPAC Name )
carboxamide
Molecular Formula CoH11BrN202
Average Molecular Weight 259.10 g/mol
Monoisotopic Mass 258.00 g/mol (7°Br) / 260.00 g/mol (81Br)
Physical State Off-white to pale yellow solid (typically)
N Soluble in DMSO, MeOH, DCM, EtOAc;
Solubility ) ]
Sparingly soluble in water
pKa (Calculated) Base pKa ~2.5 (Pyridine nitrogen)

Part 2: Synthetic Methodology

The synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide typically proceeds via the
amidation of 5-bromo-3-methylpicolinic acid.[1] The presence of the sterically crowding 3-
methyl group requires an efficient coupling strategy to prevent low yields.[1]

Protocol: Weinreb Amide Formation

Objective: Conversion of 5-bromo-3-methylpicolinic acid to the Weinreb amide. Scale: 10 mmol
basis.

Reagents:
o Substrate: 5-Bromo-3-methylpicolinic acid (CAS: 886365-43-1).[1][4]
e Amine Source: N,O-Dimethylhydroxylamine hydrochloride.

o Coupling Agent: HATU (preferred for sterically hindered substrates) or EDC/HOBL.
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» Base: DIPEA (N,N-Diisopropylethylamine).[3]
e Solvent: DMF (anhydrous).
Step-by-Step Workflow:

o Activation: Charge a round-bottom flask with 5-bromo-3-methylpicolinic acid (1.0 equiv) and
anhydrous DMF (0.2 M concentration).

o Deprotonation: Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.

e Coupling: Add HATU (1.1 equiv) in one portion. Allow the active ester to form for 15 minutes
at 0°C.

e Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

» Reaction: Remove the ice bath and stir at room temperature (25°C) for 4—-16 hours. Monitor
by LC-MS for the disappearance of the acid (MW 216) and appearance of the product (MW
259/261).[3]

o Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCOs (remove unreacted
acid), water, and brine (remove DMF).[3]

 Purification: Dry organic layer over NazSOa, concentrate, and purify via flash column
chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the synthesis and potential downstream
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Figure 1: Synthetic workflow from picolinic acid precursor to Weinreb amide and downstream

divergence points.[1]

Part 3: Mechanistic Insight & Utility

Why use this specific intermediate? The value lies in the Weinreb Chelation Model.

When a nucleophile (e.g., Methyl Magnesium Bromide) attacks the carbonyl carbon of this
molecule, the magnesium atom forms a stable 5-membered chelate ring between the carbonyl
oxygen and the methoxy oxygen.[3]

 Stability: This tetrahedral intermediate is stable at low temperatures and does not collapse to

the ketone during the reaction.

o Prevention of Over-addition: Because the ketone is not formed in situ, a second equivalent of
nucleophile cannot attack.[3] The ketone is only released upon acidic quench during workup.

o Orthogonality: The 5-bromo position remains intact during this process (unless highly
reactive lithium reagents are used at elevated temps), allowing for sequential

functionalization.[3]

Chelation Mechanism Diagram[1]
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Figure 2: The Weinreb Chelation Model preventing over-alkylation.[3]

Part 4: Quality Control & Analytical Validation

To ensure the integrity of the "5-Bromo-N-methoxy-N,3-dimethylpicolinamide” intermediate,
the following analytical signatures must be verified.

1. Mass Spectrometry (LC-MS)

Due to the presence of one Bromine atom, the mass spectrum will display a characteristic 1:1
doublet for the molecular ion.[3]

o [M+H]* (°Br): ~259.0 m/z[3]

e [M+H]* (31Br): ~261.0 m/z[3]
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e Note: If the intensity ratio is not approximately 1:1, suspect contamination or de-bromination.

[3]

2. *H NMR Spectroscopy (Predicted, CDCIs)

o Pyridine Aromatic Region: Two distinct doublets (or singlets depending on resolution) for the
protons at C4 and C6.[3] The C6 proton (adjacent to Nitrogen) will be more deshielded (~8.5
ppm).[3] The C4 proton (adjacent to Br and Me) will appear upfield (~7.8 ppm).[3]

» N-Methoxy Group: A sharp singlet integrating to 3H around 3.4-3.6 ppm.[1]
e N-Methyl Group: A sharp singlet integrating to 3H around 3.2—-3.3 ppm.[1]

¢ C3-Methyl Group: A singlet integrating to 3H around 2.3-2.5 ppm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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